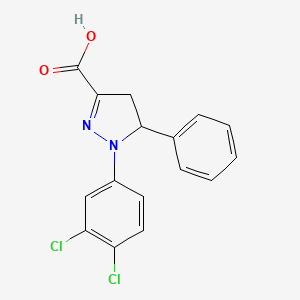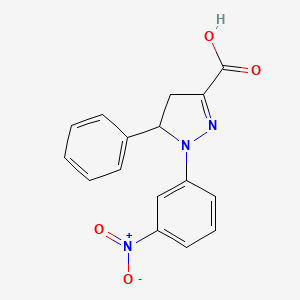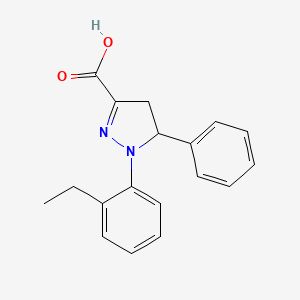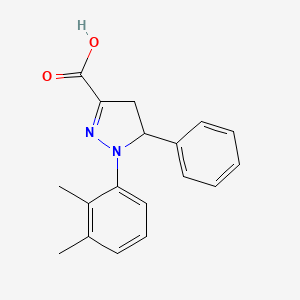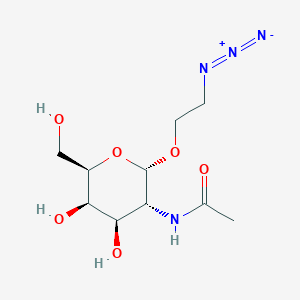
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside (AEDG) is a novel carbohydrate-based compound that has been gaining attention due to its potential applications in scientific research. AEDG has been shown to have a range of biochemical and physiological effects, and its synthesis method and mechanism of action have been studied extensively.
作用機序
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside has been shown to interact with several proteins, including enzymes and receptors. It has been shown to interact with the enzyme β-galactosidase, which is involved in the breakdown of carbohydrates, and the receptor DPP-4, which is involved in the regulation of insulin secretion. 1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside has also been shown to interact with other proteins, including the enzyme amylase, which is involved in the breakdown of starch, and the receptor GLUT4, which is involved in the regulation of glucose uptake.
Biochemical and Physiological Effects
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the enzyme β-galactosidase, which can lead to an increase in the concentration of carbohydrates in the body. It has also been shown to activate the receptor DPP-4, which can lead to an increase in the release of insulin. Additionally, it has been shown to inhibit the enzyme amylase, which can lead to a decrease in the breakdown of starch, and to activate the receptor GLUT4, which can lead to an increase in glucose uptake.
実験室実験の利点と制限
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside has several advantages for lab experiments, including its low cost and availability, its stability, and its ability to interact with a range of proteins. However, there are also some limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside has a range of potential future applications, including its use as a drug delivery system, its potential use in metabolic engineering, and its potential use in enzyme inhibition. Additionally, its potential use in the development of novel carbohydrate-based compounds and its potential use in the development of novel therapeutic agents should also be explored. Finally, its potential use in the development of novel imaging agents should also be explored.
合成法
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside can be synthesized via a two-step process. The first step involves the protection of the hydroxyl group with a 2-azidoethoxy group, which is accomplished by the reaction of 1-O-acetamido-2-deoxy-alpha-D-galactopyranoside with 2-azidoethanol. The second step involves the deprotection of the hydroxyl group, which is accomplished by the reaction of the protected compound with a base such as sodium hydroxide.
科学的研究の応用
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside has been used in a variety of scientific research applications, including drug delivery, metabolic engineering, and enzyme inhibition. In drug delivery, 1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside has been used as a carrier molecule to deliver drugs to specific cells or tissues. In metabolic engineering, 1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside has been used to study the effects of carbohydrate-based compounds on metabolic pathways. In enzyme inhibition, 1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside has been used to study the effects of carbohydrate-based compounds on enzyme activity.
特性
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8+,9-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJPCIPZHPDSL-SPFKKGSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCN=[N+]=[N-])CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(2-Azidoethoxy)-2-acetamido-2deoxy-alpha-D-galactopyranoside | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)
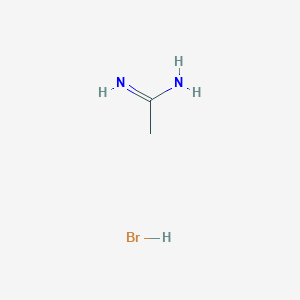
![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)
![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)
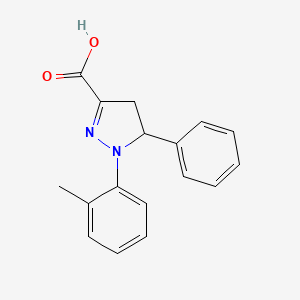

![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

